molecular formula C26H30ClN3O B607920 N-(3-(Benzyl(ethyl)amino)propyl)-9-chloro-5,6,7,8-tetrahydroacridine-2-carboxamide CAS No. 1426544-54-8

N-(3-(Benzyl(ethyl)amino)propyl)-9-chloro-5,6,7,8-tetrahydroacridine-2-carboxamide

Cat. No.: B607920
CAS No.: 1426544-54-8
M. Wt: 435.99
InChI Key: UFUHGICPAGBHCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HBX28258 is an inhibitor of recombinant human USP7 protein. It acts by binding the active site through covalent mechanism and selectively inactivating USP7 protein in human colon cancer and embryonic kidney cell.

Scientific Research Applications

Antitumor Activity

  • A study by Rewcastle et al. (1986) investigated monosubstituted derivatives of a similar antitumor agent, focusing on the relationship between their physicochemical properties and antitumor activity. They found that the position of substituent groups significantly impacted both in vitro and in vivo antileukemic activity, particularly in derivatives with substitutions at specific positions of the acridine structure, which also showed selectivity toward certain human carcinoma lines (Rewcastle et al., 1986).

Antibacterial Activity

  • Egawa et al. (1984) synthesized and evaluated a series of compounds, including pyridonecarboxylic acids, for their antibacterial properties. They discovered that specific compounds showed more potent antibacterial activity than the reference drug enoxacin, indicating the potential of these derivatives in treating bacterial infections (Egawa et al., 1984).

Antimycobacterial and Antibacterial Evaluation

  • Semelková et al. (2017) prepared a series of substituted N-benzyl-3-chloropyrazine-2-carboxamides and evaluated them against mycobacterial strains. They found that certain compounds demonstrated effective antimicrobial properties, particularly against Mycobacterium tuberculosis (Semelková et al., 2017).

DNA-Binding Implications

  • Hudson et al. (1987) conducted crystallographic and molecular mechanics calculations on similar anti-tumor drugs to explore their conformational flexibility and implications for interactions with DNA. Their findings suggest a model for the interaction of these compounds with DNA, which is relevant for understanding their mechanism of action as potential anti-cancer agents (Hudson et al., 1987).

Properties

CAS No.

1426544-54-8

Molecular Formula

C26H30ClN3O

Molecular Weight

435.99

IUPAC Name

N-[3-[benzyl(ethyl)amino]propyl]-9-chloro-5,6,7,8-tetrahydroacridine-2-carboxamide

InChI

InChI=1S/C26H30ClN3O/c1-2-30(18-19-9-4-3-5-10-19)16-8-15-28-26(31)20-13-14-24-22(17-20)25(27)21-11-6-7-12-23(21)29-24/h3-5,9-10,13-14,17H,2,6-8,11-12,15-16,18H2,1H3,(H,28,31)

InChI Key

UFUHGICPAGBHCV-UHFFFAOYSA-N

SMILES

CCN(CCCNC(=O)C1=CC2=C(C=C1)N=C3CCCCC3=C2Cl)CC4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HBX28258;  HBX-28258;  HBX 28258; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-(Benzyl(ethyl)amino)propyl)-9-chloro-5,6,7,8-tetrahydroacridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-(Benzyl(ethyl)amino)propyl)-9-chloro-5,6,7,8-tetrahydroacridine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-(Benzyl(ethyl)amino)propyl)-9-chloro-5,6,7,8-tetrahydroacridine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-(Benzyl(ethyl)amino)propyl)-9-chloro-5,6,7,8-tetrahydroacridine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-(Benzyl(ethyl)amino)propyl)-9-chloro-5,6,7,8-tetrahydroacridine-2-carboxamide
Reactant of Route 6
N-(3-(Benzyl(ethyl)amino)propyl)-9-chloro-5,6,7,8-tetrahydroacridine-2-carboxamide

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